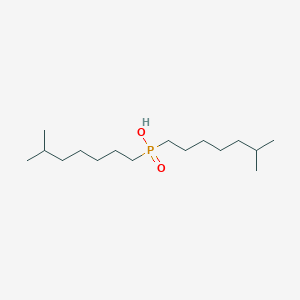
Diisooctylphosphinic acid
Descripción general
Descripción
Diisooctylphosphinic acid (CAS number: 83411-71-6), also known as Cyanex272, is an acidic secondary phosphine oxide extractant . It was originally developed for the separation of nickel and cobalt, but due to its excellent extraction performance, its application range has been continuously expanded for the separation of other metal systems .
Synthesis Analysis
The synthesis of Diisooctylphosphinic acid involves a reaction with sodium hypophosphite hydrate, di-tert-butyl peroxide, and acetic acid at 135°C for 30 hours . The reaction mixture is then transferred to an Erlenmeyer flask and heated to reduce viscosity. Water is slowly added until two phases are observed. The aqueous phase is removed and its pH is measured. The organic phase is then washed with a 4% caustic solution and the resulting aqueous layer is removed .Molecular Structure Analysis
The molecular formula of Diisooctylphosphinic acid is C16H35O2P, and its molecular weight is 290.42 . The SMILES string representation isCC(C)CCCCCP(O)(=O)CCCCCC(C)C . Physical And Chemical Properties Analysis
Diisooctylphosphinic acid is a liquid with a refractive index of n20/D 1.460 and a density of 0.916 g/mL at 20 °C .Aplicaciones Científicas De Investigación
Synthesis of Magic-Sized Nanocrystals
DiOPA serves as a surface passivating ligand in the synthesis of magic-sized semiconductor nanocrystals like CdSe and CdTe . These nanocrystals have unique optical properties due to their quantum confinement effects, making them valuable in optoelectronics and photonics research.
Metal Extraction
In metallurgy and recycling, DiOPA is used as an extractant for the recovery of valuable metals. It has been specifically noted for its effectiveness in the extraction of Indium (III) from sulfate solutions . This application is crucial for the sustainable management of metal resources.
Supercritical Fluid Extraction
DiOPA is employed as an acid ligand in supercritical fluid extraction (SFE) processes. It aids in the extraction of divalent metals like Zn2+, Cu2+, Pb2+, Cd2+, and Cr3+ from substrates such as sand and fly ash using supercritical CO_2 . This technique is significant for environmental remediation and resource recovery.
Solubility Studies in Supercritical CO2
Researchers use DiOPA as a ligand to investigate the solubility of copper ligand systems in supercritical CO_2 . Understanding these solubility parameters is essential for applications in green chemistry and materials processing.
Nanotechnology and Material Science
DiOPA plays a role in the field of nanotechnology, particularly in the creation of lead halide perovskite nanocrystals . These nanocrystals are promising materials for solar cells and other renewable energy technologies due to their tunable band gaps and high photovoltaic efficiency.
Biological Applications
While not directly related to DiOPA, its structural analogs like phosphine oxides are extensively used in biological applications. They are involved in biosensing, drug delivery, anticancer activities, and bioimaging due to their biocompatible nature and low toxicity . This suggests potential areas where DiOPA could be explored for similar applications.
Safety And Hazards
Diisooctylphosphinic acid is classified as an eye irritant (Category 2A), H319 . It’s recommended to wear eye protection and face protection when handling this chemical. If it comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice or attention .
Propiedades
IUPAC Name |
bis(6-methylheptyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O2P/c1-15(2)11-7-5-9-13-19(17,18)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNVBFGHGMAMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCP(=O)(CCCCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545423 | |
| Record name | Bis(6-methylheptyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(6-methylheptyl)phosphinic acid | |
CAS RN |
27661-42-3 | |
| Record name | Bis(6-methylheptyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisooctylphosphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diisooctylphosphinic acid interact with nanocrystals during synthesis?
A: Diisooctylphosphinic acid acts as a capping ligand during nanocrystal synthesis. [, , ] It binds to the surface of the nanocrystals, effectively passivating them. This interaction influences the growth pattern of the nanocrystals, often leading to the formation of "magic-sized" nanocrystals with specific, discrete sizes. [, , ]
Q2: What makes Diisooctylphosphinic acid particularly interesting for controlling nanocrystal size?
A: Unlike some other ligands, Diisooctylphosphinic acid, in conjunction with coordinating solvents like hexadecylamine, promotes quantized growth. [, ] This means that only nanocrystals of specific sizes are allowed to grow, leading to a more homogeneous sample. Notably, Diisooctylphosphinic acid has been shown to facilitate the synthesis of larger magic-sized CdSe and CdTe nanocrystals compared to previously reported methods. [, ]
Q3: Are there any drawbacks to using Diisooctylphosphinic acid as a capping ligand?
A: One observed limitation is that Diisooctylphosphinic acid-capped nanocrystals tend to exhibit low emission quantum yields, often less than 1%. [] Photoluminescence studies suggest that the band edge absorption of these nanocrystals is significantly quenched. [] This low emission efficiency might limit their applications in areas requiring strong luminescence.
Q4: What is the role of Diisooctylphosphinic acid in the extraction of neodymium?
A: Diisooctylphosphinic acid (CYANEX 272) functions as a carrier molecule in emulsion liquid membrane (ELM) processes for extracting neodymium. [] This technique offers a potential alternative to traditional solvent extraction, with advantages such as reduced solvent consumption and higher extraction efficiency. The Diisooctylphosphinic acid selectively binds to neodymium ions, facilitating their transfer across the membrane and separation from other elements. []
Q5: Has the solubility of Diisooctylphosphinic acid complexes been investigated?
A: Research has explored the solubility of copper complexes with Diisooctylphosphinic acid in supercritical CO2. [] The study aimed to understand the factors influencing the solubility of metal-ligand complexes in supercritical fluids, with potential applications in areas like metal extraction and material processing. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






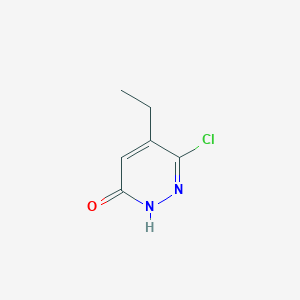



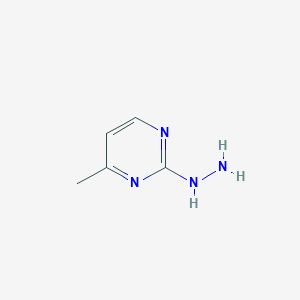
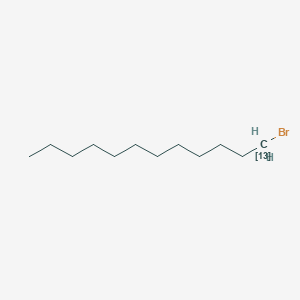

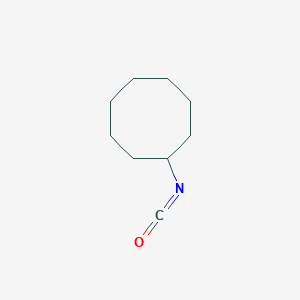
![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)

